5-Nitrophthalazine
Overview
Description
5-Nitrophthalazine is a chemical compound that belongs to the class of high-energy substances. It is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms in a six-membered ring. The nitro group attached to the phthalazine ring contributes to its energetic properties and reactivity, making it a compound of interest in various chemical syntheses and applications .
Synthesis Analysis
The synthesis of 5-nitrophthalazine derivatives has been explored through different methods. One approach involves the one-p
Scientific Research Applications
Nitric Oxide-Dependent Reactions
Nitric oxide (NO) decomposes to generate N-nitrosating agents, which are involved in mutagenesis and carcinogenesis through the formation of nitrosamines. Studies have found that antioxidants like 5-aminosalicylic acid can inhibit leukocyte-mediated N-nitrosation reactions, suggesting a potential research avenue for 5-Nitrophthalazine in studying NO-dependent reactions and their inhibition (Grisham & Miles, 1994).
Phosphodiesterase 5 Inhibition
Research on various phthalazine derivatives, including 4-benzylamino-1-chloro-6-substituted phthalazines, has shown significant inhibitory activity toward phosphodiesterase 5 (PDE5), suggesting potential applications in the study of PDE5 and related biochemical pathways (Watanabe et al., 1998).
Carcinogenicity Studies
5-Nitrophthalazine compounds have been used in studies exploring their potential carcinogenic effects. For example, 5-nitroacenaphthene, a related compound, has been observed to induce various forms of cancer in animal models, highlighting the relevance of 5-Nitrophthalazine in toxicological and carcinogenicity research (Takemura et al., 1974).
Antitubercular Agents
Nitroaromatic compounds, including phthalazines, have been investigated for their antitubercular activities. The presence of a nitro group and other specific moieties in these compounds is crucial for potent antitubercular activity, offering a pathway for research into new therapeutic agents against tuberculosis (Tawari & Degani, 2009).
Serotonin Uptake Inhibition
Compounds like 6-nitro,2-(1-piperazinyl)quinoline, which are structurally related to phthalazines, have shown potent and selective inhibition of serotonin uptake, suggesting that 5-Nitrophthalazine and its derivatives could be relevant in studying neurotransmitter systems and potential treatments for depression and other mood disorders (Vaatstra et al., 1981).
Luminescence Sensing for Metal Ions
Research involving phthalazine derivatives, including those with nitro groups, has led to the development of materials capable of luminescence sensing for specific metal ions. This application is particularly relevant in the field of chemical sensors and environmental monitoring, where detecting and quantifying metal ions like Fe³⁺ is crucial (Liu et al., 2020).
Selective and Ultrafast Detection in Water
The incorporation of amino groups in phthalazine derivatives has shown to enhance selective and ultrafast detection of nitro compounds in water. This highlights the potential of 5-Nitrophthalazine in the development of efficient and sensitive probes for environmental monitoring and safety applications (Das & Mandal, 2018).
Aldose Reductase Inhibition
N-substituted phthalazine sulfonamide derivatives have been evaluated for their potential as aldose reductase inhibitors. This research is relevant in the context of treating diabetic complications, suggesting a therapeutic application for phthalazine derivatives in managing chronic conditions associated with diabetes (Türkeş et al., 2022).
DNA Intercalators
Phthalazine derivatives have been investigated as potential precursors to DNA intercalators. This research suggests applications in understanding DNA interactions and designing new drugs that target DNA for therapeutic purposes (Tsoungas & Searcey, 2001).
Antifungal Agents
Studies on fluconazole derivatives, including those with nitrotriazole, have shown significant antifungal activity. This research suggests the potential use of phthalazine derivatives in developing new antifungal medications, especially against drug-resistant strains (Sadeghpour et al., 2017).
Trypanocidal Properties
Research into phthalazine derivatives containing imidazole rings and nitro groups has demonstrated promising trypanocidal activity. This suggests that 5-Nitrophthalazine could be relevant in developing treatments for parasitic diseases such as Chagas disease (Olmo et al., 2015).
Safety And Hazards
5-Nitrophthalazine is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-nitrophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASGBYNFZVASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455354 | |
Record name | 5-nitrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrophthalazine | |
CAS RN |
89898-86-2 | |
Record name | 5-nitrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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